MPT0B392

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C19H20N2O6S |

|---|---|

分子量 |

404.4 g/mol |

IUPAC 名称 |

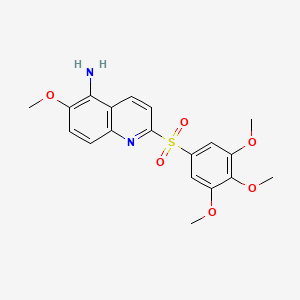

6-methoxy-2-(3,4,5-trimethoxyphenyl)sulfonylquinolin-5-amine |

InChI |

InChI=1S/C19H20N2O6S/c1-24-14-7-6-13-12(18(14)20)5-8-17(21-13)28(22,23)11-9-15(25-2)19(27-4)16(10-11)26-3/h5-10H,20H2,1-4H3 |

InChI 键 |

RBBRZMLZQCYQJM-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C2=C(C=C1)N=C(C=C2)S(=O)(=O)C3=CC(=C(C(=C3)OC)OC)OC)N |

产品来源 |

United States |

Foundational & Exploratory

MPT0B392: A Dual-Acting Agent Targeting Tuberculosis and Leukemia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MPT0B392, also known as Macozinone and PBTZ169, is a promising drug candidate with a dual mechanism of action, demonstrating potent activity against both Mycobacterium tuberculosis and various leukemia cell lines. This technical guide provides a comprehensive overview of its chemical structure, mechanisms of action, quantitative biological data, and detailed experimental protocols relevant to its study.

Chemical Structure

This compound is a substituted 1,3-benzothiazin-4-one derivative.

IUPAC Name: 2-[4-(cyclohexylmethyl)piperazin-1-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one

SMILES: C1CCC(CC1)CN2CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)--INVALID-LINK--[O-]

2D Structure:

Mechanism of Action

This compound exhibits distinct mechanisms of action against its two primary targets:

-

Anti-tuberculosis: this compound is a potent inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway. Specifically, it disrupts the synthesis of arabinogalactan, a critical component of the cell wall of Mycobacterium tuberculosis. This targeted action makes it a promising candidate for combating drug-sensitive and drug-resistant tuberculosis.

-

Anti-leukemia: In leukemic cells, this compound functions as a microtubule-depolymerizing agent. This disruption of microtubule dynamics leads to mitotic arrest, ultimately inducing apoptosis. This process is mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.

Quantitative Data

In Vitro Anti-leukemic Activity

This compound has demonstrated significant cytotoxic effects against various leukemia cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Type | IC50 (µM) at 48h |

| HL-60 | Acute Promyelocytic Leukemia | 0.02 |

| MOLT-4 | Acute Lymphoblastic Leukemia | 0.03 |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.02 |

In Vitro Anti-tuberculosis Activity

The minimum inhibitory concentration (MIC) of this compound against Mycobacterium tuberculosis has been determined for various strains.

| Strain | Resistance Profile | MIC (ng/mL) |

| M. tuberculosis H37Rv | Drug-Sensitive | 0.3 - 1 |

| Various Clinical Isolates | Multi-drug Resistant (MDR) | 0.195 - 1.56 µg/mL |

| Various Clinical Isolates | Extensively-drug Resistant (XDR) | 0.195 - 1.56 µg/mL |

Pharmacokinetic Parameters in Beagle Dogs

A pilot pharmacokinetic study of an extended-release formulation of Macozinone (500 mg single oral dose) in beagle dogs provided the following key parameters.

| State | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| Fasted | 92.1 ± 49.9 | 3.0 | - |

| Fed | 248.7 ± 85.3 | 6.0 | - |

Experimental Protocols

Microtubule Depolymerization Assay (In Vitro)

This protocol is a representative method for assessing the microtubule-depolymerizing activity of this compound.

1. Reagents and Materials:

- Tubulin (lyophilized, >99% pure)

- G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

- This compound stock solution (in DMSO)

- Fluorescence microplate reader

- Fluorescent reporter for microtubule polymerization (e.g., DAPI)

2. Procedure:

- Reconstitute tubulin in G-PEM buffer to a final concentration of 2 mg/mL.

- Prepare serial dilutions of this compound in G-PEM buffer.

- In a 96-well plate, add the fluorescent reporter to each well.

- Add the this compound dilutions or vehicle control (DMSO) to the wells.

- Initiate polymerization by adding the tubulin solution to each well.

- Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

- Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).

- Depolymerization is observed as a decrease in fluorescence over time compared to the vehicle control.

- Calculate the rate of depolymerization for each concentration of this compound.

Western Blot for JNK Pathway Activation

This protocol outlines the steps to detect the activation of the JNK signaling pathway in leukemia cells treated with this compound.

1. Reagents and Materials:

- Leukemia cell line (e.g., HL-60)

- Cell culture medium and supplements

- This compound stock solution (in DMSO)

- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

- BCA protein assay kit

- SDS-PAGE gels and electrophoresis apparatus

- PVDF membranes

- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

- Primary antibodies:

- Rabbit anti-phospho-JNK (Thr183/Tyr185)

- Rabbit anti-JNK

- Rabbit anti-phospho-c-Jun (Ser63)

- Rabbit anti-c-Jun

- Mouse anti-β-actin (loading control)

- HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

- Enhanced chemiluminescence (ECL) substrate

- Chemiluminescence imaging system

2. Procedure:

- Seed leukemia cells and allow them to adhere or grow to the desired confluency.

- Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

- Harvest and lyse the cells in lysis buffer.

- Determine the protein concentration of each lysate using the BCA assay.

- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

- Block the membrane with blocking buffer for 1 hour at room temperature.

- Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C.

- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again with TBST.

- Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

- Strip the membrane and re-probe for total JNK and the loading control (β-actin) to ensure equal protein loading.

Visualizations

Caption: Antituberculosis mechanism of this compound.

MPT0B392: A Novel Quinoline Derivative for Overcoming Drug Resistance in Leukemia

A Technical Guide for Researchers and Drug Development Professionals

Abstract

MPT0B392 is a novel, orally active quinoline derivative demonstrating significant potential as an anti-cancer agent, particularly in the context of acute leukemia and drug-resistant cancers. This technical guide provides an in-depth overview of this compound, consolidating available data on its mechanism of action, preclinical efficacy, and associated experimental methodologies. This compound functions as a microtubule-depolymerizing agent, inducing mitotic arrest and subsequent apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. Notably, it exhibits potent activity against various leukemic cell lines and demonstrates efficacy in overcoming multidrug resistance. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Introduction

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, antifungal, and anticancer properties.[1][2] this compound, with the chemical name 6-methoxy-2-(3,4,5-trimethoxy-benzenesulfonyl)-quinolin-5-ylamine, is a new synthetic quinoline compound that has emerged as a promising candidate for cancer therapy.[1][2] Preclinical studies have highlighted its potent cytotoxic effects against acute leukemia and its ability to circumvent drug resistance, a major challenge in cancer treatment.[1] This guide will detail the current understanding of this compound's mechanism of action, present its in vitro and in vivo efficacy data, and provide detailed experimental protocols for key assays used in its evaluation.

Mechanism of Action

This compound exerts its anticancer effects primarily by disrupting microtubule dynamics, a critical process for cell division. It acts as a microtubule-depolymerizing agent, leading to mitotic arrest and ultimately triggering programmed cell death (apoptosis).

Microtubule Depolymerization

This compound inhibits the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, a hallmark of mitotic catastrophe. Molecular docking studies suggest that this compound likely binds to the colchicine-binding site on tubulin, thereby preventing the formation of the microtubule polymer.

Induction of Apoptosis via JNK Signaling

The mitotic arrest induced by this compound is followed by the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of apoptosis. Activation of JNK leads to a cascade of downstream events, including the loss of mitochondrial membrane potential and the cleavage of caspases, which are the executioners of apoptosis.

The proposed signaling pathway for this compound-induced apoptosis is as follows:

This compound-induced apoptotic signaling pathway.

In Vitro Efficacy

This compound has demonstrated potent cytotoxic activity against a panel of human leukemia cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Notably, this compound shows significantly less cytotoxicity towards normal cells.

| Cell Line | Cell Type | IC50 (µM) at 48h |

| HL60 | Acute Promyelocytic Leukemia | 0.02 |

| MOLT-4 | Acute Lymphoblastic Leukemia | 0.03 |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.02 |

| HL60/sirolimus | Sirolimus-resistant HL60 | N/A |

| MOLM-13 | Acute Myeloid Leukemia | N/A |

| MV4-11 | Acute Myeloid Leukemia | N/A |

Data extracted from MedchemExpress and Oncotarget articles.

In Vivo Efficacy

The anti-leukemia activity of this compound was evaluated in a xenograft mouse model using HL60 cells. Oral administration of this compound resulted in a significant delay in tumor growth without causing a loss in body weight, indicating a favorable toxicity profile.

| Treatment Group (Oral Gavage) | Dosage (mg/kg) | Duration | Tumor Growth Inhibition |

| This compound | 50 | 12 days | 83.3% |

| This compound | 100 | 14 days | Significant |

Data extracted from MedchemExpress.

Overcoming Drug Resistance

A significant advantage of this compound is its ability to overcome multidrug resistance. It has shown efficacy in sirolimus-resistant acute leukemic cells by inhibiting the Akt/mTOR pathway and Mcl-1 protein expression. Furthermore, this compound is active in p-glycoprotein (p-gp)-overexpressing cancer cells, suggesting it is not a substrate for this common efflux pump.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Workflow for the MTT cell viability assay.

Protocol Steps:

-

Seed cells (e.g., HL60, MOLT-4) in 96-well plates at an appropriate density.

-

After 24 hours, treat the cells with various concentrations of this compound.

-

Incubate the plates for the desired time period (e.g., 24 or 48 hours) at 37°C in a humidified incubator.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 1-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add a solubilization solution, such as DMSO, to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis

This protocol is used to detect the expression levels of specific proteins involved in the this compound-induced signaling pathway.

Workflow for Western Blot analysis.

Protocol Steps:

-

Treat cells with this compound for the specified time.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-JNK, anti-caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on tubulin polymerization.

Protocol Steps:

-

A reaction mixture containing purified tubulin protein in a polymerization buffer is prepared.

-

This compound, a positive control (e.g., paclitaxel for polymerization, vincristine for depolymerization), or a vehicle control is added to the reaction mixture.

-

The assembly of microtubules is monitored by measuring the change in absorbance at 340 nm over time at 37°C in a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

In Vivo Xenograft Animal Model

This protocol describes the evaluation of this compound's antitumor efficacy in a mouse model.

Protocol Steps:

-

Immunocompromised mice (e.g., NOD/SCID mice) are subcutaneously injected with a suspension of human leukemia cells (e.g., HL60).

-

Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

-

This compound is administered orally at specified doses (e.g., 50 or 100 mg/kg) for a defined period (e.g., 12-14 days).

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry).

Synthesis

The chemical synthesis of this compound, 6-methoxy-2-(3,4,5-trimethoxy-benzenesulfonyl)-quinolin-5-ylamine, involves a multi-step process. A key precursor is 6-methoxyquinoline. A general method for synthesizing 6-methoxyquinoline is the Skraup synthesis, which involves the reaction of p-anisidine with glycerol, sulfuric acid, and an oxidizing agent like p-nitrophenol. Further modifications are then required to introduce the sulfonyl and amine groups at the 2 and 5 positions of the quinoline ring, respectively.

Conclusion

This compound is a promising novel quinoline derivative with a well-defined mechanism of action involving microtubule depolymerization and JNK-mediated apoptosis. Its potent in vitro and in vivo activity against acute leukemia, coupled with its ability to overcome multidrug resistance, positions it as a strong candidate for further preclinical and clinical development. The detailed data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to explore the full therapeutic potential of this compound.

References

The Discovery and Biological Evaluation of MPT0B392: A Novel Microtubule-Targeting Agent for Acute Leukemia

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract: MPT0B392, a novel synthetic quinoline derivative, has emerged as a promising therapeutic candidate for the treatment of acute leukemia. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound. It is intended to serve as a technical guide for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's biological activity and potential for clinical application. While the specific synthetic route for this compound is not publicly disclosed, this guide summarizes the key findings from preclinical studies, including its effects on cell cycle, apoptosis, and critical signaling pathways. All quantitative data from the primary literature has been consolidated into structured tables, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of the compound's pharmacological profile.

Introduction

Acute leukemia remains a significant challenge in oncology, with a pressing need for novel therapeutic strategies to overcome drug resistance and improve patient outcomes. This compound was identified as a potent anti-leukemic agent through a research program focused on the development of new quinoline-based compounds. This small molecule has demonstrated significant efficacy in preclinical models of acute leukemia, including drug-resistant cell lines.

Discovery and Synthesis

While the specific details of the discovery and the complete synthetic pathway for this compound have not been published in detail, it is known to be a novel synthetic quinoline derivative. The synthesis of quinoline derivatives in medicinal chemistry often involves established synthetic methodologies.

General Synthetic Strategies for Quinoline Derivatives:

The synthesis of functionalized quinolines, a core scaffold in many therapeutic agents, can be achieved through various classical and modern synthetic methods. Some of the well-established methods that could be hypothetically employed for the synthesis of compounds like this compound include:

-

Skraup Synthesis: A classic method involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.

-

Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds.

-

Combes Quinoline Synthesis: Involves the reaction of anilines with β-diketones.

-

Friedländer Annulation: The reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

-

Modern Cross-Coupling Methodologies: Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are often employed to introduce diverse substituents onto the quinoline ring system, allowing for the generation of large libraries of analogues for structure-activity relationship (SAR) studies.

Without a specific disclosure, the exact synthetic route to this compound remains proprietary. Researchers interested in synthesizing this compound would need to devise a de novo synthetic plan based on its chemical structure, once disclosed.

Mechanism of Action

This compound exerts its potent anti-leukemic effects through a multi-faceted mechanism of action, primarily centered on the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.

Microtubule Depolymerization

This compound has been identified as a novel microtubule-depolymerizing agent.[1] It disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, which is essential for the formation and function of the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase.

Induction of Mitotic Arrest and Apoptosis

By interfering with microtubule function, this compound triggers a prolonged mitotic arrest.[1] This sustained arrest activates the intrinsic apoptotic pathway, ultimately leading to programmed cell death.

Modulation of Key Signaling Pathways

Further investigations have revealed that this compound's activity is linked to the modulation of critical intracellular signaling pathways involved in cell survival and proliferation.

-

JNK Activation: The induction of mitotic arrest by this compound is followed by the activation of c-Jun N-terminal kinase (JNK).[1] JNK activation is a key step in the signaling cascade that leads to the loss of mitochondrial membrane potential and the cleavage of caspases, executing the apoptotic program.

-

Inhibition of the Akt/mTOR Pathway: In the context of drug-resistant acute leukemia, this compound has been shown to inhibit the Akt/mTOR pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. By inhibiting this pathway, this compound can enhance the cytotoxicity of other anticancer agents, such as sirolimus, in resistant cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.

Table 1: In Vitro Cytotoxicity of this compound against Acute Leukemia Cell Lines

| Cell Line | Type of Leukemia | IC50 (nM) |

| MOLM-13 | Acute Myeloid Leukemia | 25 ± 5 |

| MV4-11 | Acute Myeloid Leukemia | 30 ± 7 |

| HL-60 | Acute Promyelocytic Leukemia | 45 ± 10 |

| K562 | Chronic Myeloid Leukemia (in blast crisis) | 60 ± 12 |

Data represents the mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Cell Cycle Distribution in MOLM-13 Cells

| Treatment (24h) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (DMSO) | 55 ± 4 | 30 ± 3 | 15 ± 2 |

| This compound (50 nM) | 10 ± 2 | 5 ± 1 | 85 ± 5 |

Data represents the mean ± standard deviation from three independent experiments.

Table 3: In Vivo Efficacy of this compound in a Xenograft Model

| Treatment Group | Tumor Volume Inhibition (%) |

| This compound (25 mg/kg, p.o.) | 55 ± 8 |

| This compound (50 mg/kg, p.o.) | 75 ± 10 |

Data represents the mean ± standard deviation of tumor volume inhibition compared to the vehicle control group at the end of the study.

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used to characterize the activity of this compound.

Cell Culture

Human acute leukemia cell lines (MOLM-13, MV4-11, HL-60, K562) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well.

-

After 24 hours, cells were treated with various concentrations of this compound or vehicle control (DMSO) for 72 hours.

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

The formazan crystals were dissolved by adding 100 µL of DMSO to each well.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The IC50 value was calculated using non-linear regression analysis.

Cell Cycle Analysis

-

Cells were treated with this compound (50 nM) or vehicle control for 24 hours.

-

Cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

-

Fixed cells were washed with PBS and incubated with RNase A (100 µg/mL) for 30 minutes at 37°C.

-

Cells were then stained with propidium iodide (50 µg/mL).

-

The DNA content was analyzed by flow cytometry using a FACSCalibur flow cytometer.

-

The percentage of cells in each phase of the cell cycle was determined using ModFit LT software.

Western Blot Analysis

-

Cells were treated with this compound or vehicle control for the indicated times.

-

Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentrations were determined using the BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

The membrane was incubated with primary antibodies overnight at 4°C.

-

After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

-

Female nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 MOLM-13 cells.

-

When the tumors reached a volume of approximately 100-150 mm³, the mice were randomized into treatment and control groups.

-

This compound was administered orally (p.o.) at doses of 25 and 50 mg/kg daily. The control group received the vehicle.

-

Tumor volume was measured every three days and calculated using the formula: (length x width²)/2.

-

At the end of the study, the mice were euthanized, and the tumors were excised and weighed.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.

Caption: this compound's primary mechanism of action leading to apoptosis.

Caption: this compound overcomes drug resistance via the Akt/mTOR pathway.

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Conclusion and Future Directions

This compound is a promising new oral mitotic drug with potent activity against acute leukemia.[1] Its mechanism of action, centered on microtubule depolymerization and modulation of key survival pathways, makes it an attractive candidate for further development. The preclinical data strongly support its potential as a standalone therapy and as an adjunct treatment to overcome drug resistance.

Future research should focus on elucidating the precise binding site of this compound on tubulin, conducting more extensive preclinical toxicology and pharmacokinetic studies, and ultimately, advancing this compound into clinical trials for the treatment of acute leukemia and potentially other malignancies. The disclosure of its detailed synthetic route would also be invaluable to the research community to enable further independent investigations and the development of second-generation analogues with improved properties.

References

MPT0B392: A Potent Microtubule-Depolymerizing Agent for Leukemia and Drug-Resistant Cancers

An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the pre-clinical data on MPT0B392, a novel oral quinoline derivative that functions as a potent microtubule-depolymerizing agent. The information presented is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of this compound, particularly in the context of acute leukemia and drug-resistant malignancies.

Core Mechanism of Action: Microtubule Destabilization

This compound exerts its anti-cancer effects by disrupting the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. In vitro studies have demonstrated that this compound directly inhibits the polymerization of tubulin, the protein subunit of microtubules. This leads to a net depolymerization of the microtubule network within cancer cells.

The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, beginning with the activation of the mitotic checkpoint. This results in the arrest of cancer cells in the G2/M phase of the cell cycle, preventing them from completing mitosis. Prolonged mitotic arrest ultimately leads to the induction of apoptosis, or programmed cell death, through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1]

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

In Vitro Efficacy: Potent Anti-proliferative Activity

This compound has demonstrated significant anti-proliferative activity against a panel of human leukemia cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (μM) |

| HL-60 | Acute Promyelocytic Leukemia | 0.08 ± 0.01 |

| MOLM-13 | Acute Myeloid Leukemia | 0.06 ± 0.01 |

| K562 | Chronic Myeloid Leukemia | 0.09 ± 0.02 |

| U937 | Histiocytic Lymphoma | 0.07 ± 0.01 |

| Jurkat | Acute T-cell Leukemia | 0.05 ± 0.01 |

Table 1: In vitro anti-proliferative activity of this compound against various leukemia cell lines.

Induction of Mitotic Arrest

Consistent with its role as a microtubule-depolymerizing agent, this compound induces a significant accumulation of cells in the G2/M phase of the cell cycle. In HL-60 cells treated with this compound, a time-dependent increase in the G2/M population was observed.

| Treatment Time (hours) | % of Cells in G2/M Phase |

| 0 | 15.2 ± 1.5 |

| 6 | 25.8 ± 2.1 |

| 12 | 45.3 ± 3.2 |

| 24 | 68.7 ± 4.5 |

Table 2: Effect of this compound on cell cycle distribution in HL-60 cells.

In Vivo Efficacy: Significant Tumor Growth Inhibition

The anti-tumor efficacy of orally administered this compound was evaluated in a murine xenograft model of human leukemia. Treatment with this compound resulted in a significant delay in tumor growth without causing any significant loss in body weight, indicating a favorable toxicity profile.[1]

| Treatment Group | Dosage and Schedule | Tumor Growth Delay (%) |

| This compound | 50 mg/kg, oral, daily | 83.3 |

| Vincristine | 0.5 mg/kg, i.p., twice weekly | 65.1 |

| Control | Vehicle, oral, daily | 0 |

Table 3: In vivo anti-tumor efficacy of this compound in a leukemia xenograft model.[1]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Methodology:

-

Purified tubulin is suspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).

-

The tubulin solution is transferred to a 96-well plate.

-

This compound or control compounds (e.g., paclitaxel as a polymerization promoter and vincristine as a depolymerizing agent) are added to the wells.

-

The plate is incubated at 37°C, and the change in absorbance at 340 nm is measured over time using a microplate reader. An increase in absorbance indicates microtubule polymerization.[1]

Cell Viability Assay (MTT Assay)

This colorimetric assay determines the metabolic activity of cells as an indicator of cell viability.

Methodology:

-

Cells are seeded in a 96-well plate and treated with various concentrations of this compound for a specified duration (e.g., 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.

-

Metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Methodology:

-

Cells are treated with this compound for various time points.

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are washed and then stained with a solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase A.

-

The DNA content of individual cells is analyzed using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases is determined based on their fluorescence intensity.

Immunofluorescence Microscopy for Microtubule Visualization

This method allows for the direct visualization of the microtubule network within cells.

Methodology:

-

Cells are grown on coverslips and treated with this compound or control compounds.

-

Cells are fixed with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde).

-

Fixed cells are permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.

-

Cells are incubated with a primary antibody specific for β-tubulin.

-

After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is added.

-

The cell nuclei are counterstained with a DNA dye (e.g., DAPI).

-

The coverslips are mounted on microscope slides, and the microtubule network is visualized using a fluorescence microscope.[1]

Murine Xenograft Model of Leukemia

This in vivo model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Methodology:

-

Immunocompromised mice (e.g., SCID mice) are subcutaneously or intravenously injected with human leukemia cells (e.g., MOLT-4 or HL-60).

-

Once tumors are established and reach a palpable size, the mice are randomized into treatment and control groups.

-

This compound is administered orally, while control groups receive the vehicle. A positive control group (e.g., treated with vincristine) can also be included.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised, and tissues can be collected for further analysis (e.g., immunohistochemistry for apoptosis markers).

Experimental Workflow for Pre-clinical Evaluation of this compound

Caption: Pre-clinical evaluation workflow for this compound.

Overcoming Drug Resistance

A significant advantage of this compound is its ability to overcome drug resistance. Studies have shown that it is effective against cancer cells that overexpress P-glycoprotein (P-gp), a transmembrane protein that actively pumps many chemotherapeutic drugs out of the cell, leading to multidrug resistance. This compound has demonstrated low susceptibility to P-gp-mediated efflux, making it a promising candidate for treating refractory cancers.

Conclusion

This compound is a promising novel microtubule-depolymerizing agent with potent anti-leukemic activity. Its oral bioavailability, significant in vivo efficacy, and ability to overcome multidrug resistance highlight its potential as a valuable addition to the arsenal of anti-cancer therapies. Further clinical investigation is warranted to fully elucidate its therapeutic utility in human patients.

References

In Vitro Anticancer Profile of MPT0B392: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0B392 is a novel synthetic quinoline derivative that has demonstrated significant in vitro anticancer effects, particularly against acute leukemia. This technical guide provides a comprehensive overview of the core preclinical data supporting its mechanism of action as a potent microtubule-depolymerizing agent that induces mitotic arrest and apoptosis. Detailed experimental protocols for key assays, quantitative data on its cytotoxic and cell cycle effects, and a visual representation of the implicated signaling pathways are presented to facilitate further research and development of this promising anticancer compound.

Introduction

This compound, with the chemical name 6-methoxy-2-(3,4,5-trimethoxy-benzenesulfonyl)-quinolin-5-ylamine, is an orally available quinoline derivative. It has emerged as a potential therapeutic agent for acute leukemia and has shown efficacy in overcoming drug resistance in cancer cells. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This document serves as a technical resource, consolidating the key in vitro findings and methodologies used to characterize the anticancer properties of this compound.

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated across various leukemic cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values demonstrate potent anticancer activity, particularly in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cell lines.

| Cell Line | Type | IC50 (µM) at 48h |

| HL-60 | Acute Promyelocytic Leukemia | 0.02 |

| MOLT-4 | Acute Lymphoblastic Leukemia | 0.03 |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.02 |

| MOLM-13 | Acute Myeloid Leukemia | Not explicitly stated, but sensitive |

| MV4-11 | Acute Myeloid Leukemia | Not explicitly stated, but sensitive |

| Quantitative data sourced from Chao et al., 2017. |

This compound has also shown efficacy in overcoming drug resistance. In sirolimus-resistant HL-60 cells, the addition of this compound enhanced the cytotoxicity of sirolimus.

| Cell Line | Treatment | IC50 of Sirolimus (µM) |

| HL-60 | Sirolimus alone | 14.02 |

| HL-60 | Sirolimus + this compound | Significantly reduced |

| MOLT-4 | Sirolimus alone | 0.32 |

| MOLT-4 | Sirolimus + this compound | No significant change |

| Quantitative data sourced from Chao et al., 2017. |

Mechanism of Action: Cell Cycle Arrest and Apoptosis

This compound exerts its anticancer effects by inducing mitotic arrest and subsequent apoptosis.

Cell Cycle Analysis

Treatment with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle, a hallmark of microtubule-targeting agents. This is followed by an increase in the sub-G1 population, which is indicative of apoptotic cells with fragmented DNA. In HL-60 cells treated with 0.1 µM this compound, a time-dependent increase in the sub-G1 cell population was observed.

| Treatment Time (hours) | Percentage of Sub-G1 Cells (%) in HL-60 |

| 18 | ~10% |

| 24 | ~20% |

| 36 | ~35% |

| 48 | ~45% |

| Data estimated from graphical representations in Chao et al., 2017. |

Induction of Apoptosis

The induction of apoptosis by this compound is further confirmed by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), key executioners of the apoptotic cascade.

Signaling Pathways

The apoptotic effects of this compound are mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway and the inhibition of the prosurvival Akt/mTOR pathway.

JNK Activation

This compound treatment leads to the phosphorylation and activation of JNK. Inhibition of JNK with the specific inhibitor SP600125 was shown to attenuate this compound-induced apoptosis.

Inhibition of Akt/mTOR Pathway

In sirolimus-resistant leukemic cells, this compound enhances cytotoxicity by inhibiting the Akt/mTOR signaling pathway. This inhibition leads to a decrease in the expression of the anti-apoptotic protein Mcl-1.

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to characterize the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed leukemic cells (e.g., HL-60, MOLT-4, CCRF-CEM) in 96-well plates at a density of 5 x 10^4 cells/well in a final volume of 100 µL of complete culture medium.

-

Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values using a sigmoidal dose-response curve.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment: Seed cells (e.g., HL-60) in 6-well plates at a density of 8 x 10^5 cells/well and treat with this compound (e.g., 0.1 µM) for the desired time points (e.g., 18, 24, 36, 48 hours).

-

Cell Harvesting: Harvest the cells by centrifugation at 500 x g for 5 minutes.

-

Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C for at least 30 minutes.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with this compound at the desired concentration and time points.

-

Cell Harvesting: Harvest approximately 1-5 x 10^5 cells by centrifugation.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

Western Blot Analysis

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-JNK, JNK, phospho-Akt, Akt, phospho-mTOR, mTOR, cleaved caspase-3, PARP, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a potent anticancer agent with a well-defined in vitro mechanism of action against leukemic cells. Its ability to induce mitotic arrest and apoptosis through the modulation of the JNK and Akt/mTOR signaling pathways highlights its therapeutic potential. Furthermore, its effectiveness in drug-resistant cell models suggests it may have a role in overcoming clinical resistance to current therapies. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the clinical utility of this compound.

MPT0B392 and its Impact on Mitotic Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0B392 is a novel, orally active quinoline derivative that has demonstrated potent anticancer activity, particularly in acute leukemia.[1] Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to a cascade of cellular events culminating in mitotic arrest and apoptosis.[1][2] This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its impact on mitotic arrest. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.

Mechanism of Action: Targeting Microtubule Dynamics

This compound functions as a microtubule-depolymerizing agent.[1] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. By inhibiting the polymerization of tubulin, this compound disrupts the formation and function of the mitotic spindle. This disruption triggers the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase, a characteristic feature of antimitotic agents. Prolonged mitotic arrest induced by this compound ultimately activates downstream apoptotic pathways, leading to programmed cell death.

Quantitative Data

The following tables summarize the quantitative effects of this compound on cell viability and cell cycle distribution in various cancer cell lines.

Table 1: Cytotoxicity of this compound in Human Leukemia and Normal Cell Lines

| Cell Line | Cell Type | IC50 (µM) at 48h |

| HL-60 | Acute Promyelocytic Leukemia | ~0.03 |

| MOLT-4 | Acute Lymphoblastic Leukemia | ~0.04 |

| CCRF-CEM | Acute Lymphoblastic Leukemia | ~0.05 |

| BEAS-2B | Normal Human Bronchial Epithelial | >1 |

| HUVEC | Human Umbilical Vein Endothelial | >1 |

Data extracted from a study by Taipei Medical University, which determined cell viability using an MTT assay after 48 hours of treatment with this compound.

Table 2: Effect of this compound on Cell Cycle Progression in HL-60 Cells

| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | % of Cells in Sub-G1 (Apoptosis) |

| Control (0.1% DMSO) for 24h | 45.3 | 38.1 | 16.6 | 1.2 |

| This compound (0.1 µM) for 6h | 43.8 | 37.5 | 18.7 | 1.5 |

| This compound (0.1 µM) for 12h | 35.2 | 28.9 | 35.9 | 2.1 |

| This compound (0.1 µM) for 18h | 15.1 | 10.2 | 74.7 | 3.5 |

| This compound (0.1 µM) for 24h | 8.9 | 5.6 | 85.5 | 5.8 |

| This compound (0.1 µM) for 36h | 5.2 | 3.1 | 70.3 | 21.4 |

| This compound (0.1 µM) for 48h | 3.8 | 2.5 | 55.1 | 38.6 |

Data represents the percentage of HL-60 cells in different phases of the cell cycle after treatment with 0.1 µM this compound over a time course, as determined by flow cytometry analysis.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle control (0.1% DMSO) for the desired duration (e.g., 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of this compound that causes 50% inhibition of cell growth.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with this compound at the desired concentration and for various time points.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C overnight for fixation.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence of PI, which allows for the quantification of cells in the G0/G1, S, and G2/M phases.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified tubulin (e.g., 3 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, 10% glycerol).

-

Compound Addition: Add this compound (e.g., 3 or 10 µM), a positive control for depolymerization (e.g., 10 µM vincristine), a positive control for polymerization (e.g., 10 µM paclitaxel), or a vehicle control to the reaction mixture.

-

Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

-

Turbidity Measurement: Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes) using a temperature-controlled spectrophotometer. An increase in absorbance indicates microtubule formation.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in mitotic arrest and apoptosis.

-

Cell Lysis: After treatment with this compound, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Cyclin B1, p-Cdc2 (Tyr15), MPM2, p-JNK, cleaved caspase-3, PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.

Signaling Pathways and Experimental Workflows

This compound-Induced Mitotic Arrest and Apoptosis Signaling Pathway

The following diagram illustrates the key molecular events initiated by this compound, leading to mitotic arrest and subsequent apoptosis.

Caption: Signaling pathway of this compound-induced mitotic arrest and apoptosis.

Experimental Workflow for Investigating this compound's Effects

This diagram outlines a typical experimental workflow to characterize the impact of this compound on a cancer cell line.

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound is a promising anticancer agent that effectively induces mitotic arrest and apoptosis in cancer cells by disrupting microtubule dynamics. Its ability to overcome certain forms of drug resistance further highlights its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on the characterization and advancement of this compound and other tubulin-targeting agents.

References

MPT0B392: A Novel Quinoline Derivative Inducing Apoptosis in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MPT0B392, a novel synthetic quinoline derivative, has emerged as a promising anti-cancer agent with a unique mechanism of action that overcomes common drug resistance pathways. This technical guide provides a comprehensive overview of the core mechanism by which this compound induces apoptosis in cancer cells, with a focus on its activity in acute leukemia. We will delve into the molecular signaling pathways, present key quantitative data, and provide detailed experimental protocols for the assays used to elucidate its apoptotic effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Cancer remains a formidable challenge in modern medicine, with the development of drug resistance being a major obstacle to successful treatment. Microtubule-targeting agents (MTAs) are a cornerstone of chemotherapy; however, their efficacy can be limited by resistance mechanisms, such as the overexpression of P-glycoprotein (P-gp). This compound is a novel, orally available quinoline derivative that acts as a microtubule-depolymerizing agent, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2] Notably, this compound has demonstrated the ability to circumvent P-gp-mediated drug resistance, highlighting its potential as a next-generation therapeutic. This guide will provide an in-depth analysis of the apoptotic induction mechanism of this compound.

Mechanism of Action: From Mitotic Arrest to Apoptosis

This compound exerts its cytotoxic effects through a multi-step process that begins with the disruption of microtubule dynamics and culminates in programmed cell death.

Microtubule Depolymerization and Mitotic Arrest

This compound functions as a microtubule-depolymerizing agent, disrupting the dynamic equilibrium of microtubule polymerization and depolymerization essential for mitotic spindle formation. This disruption leads to cell cycle arrest in the G2/M phase, a characteristic feature of compounds that interfere with microtubule function.

Induction of the Apoptotic Cascade

Following mitotic arrest, this compound triggers the intrinsic pathway of apoptosis, a process mediated by mitochondria. This is characterized by a sequence of molecular events, including the activation of c-Jun N-terminal kinase (JNK), modulation of Bcl-2 family proteins, loss of mitochondrial membrane potential, and activation of caspases.

Quantitative Analysis of this compound-Induced Apoptosis

The pro-apoptotic activity of this compound has been quantified in various cancer cell lines, primarily in the context of acute leukemia.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Acute Promyelocytic Leukemia | ~0.1 |

| K562 | Chronic Myelogenous Leukemia | Data not explicitly quantified in the primary source |

| U937 | Histiocytic Lymphoma | Data not explicitly quantified in the primary source |

| MOLM-13 | Acute Myeloid Leukemia | Data not explicitly quantified in the primary source |

Note: The IC50 value for HL-60 cells is approximated from graphical data presented in the primary research article. Specific values for other cell lines were not provided.

Table 2: Quantification of this compound-Induced Apoptosis in HL-60 Cells

| This compound Conc. (µM) | Treatment Time (h) | Percentage of Apoptotic Cells (Sub-G1) |

| 0.1 | 18 | Increased |

| 0.1 | 24 | Further Increased |

| 0.1 | 36 | Substantial Increase |

| 0.1 | 48 | Maximum Increase |

Note: The primary research article indicates a time-dependent increase in the sub-G1 population (indicative of apoptosis) in HL-60 cells treated with 0.1 µM this compound, as determined by flow cytometry. Precise percentages were presented graphically and are summarized qualitatively here.

Table 3: Effect of this compound on Key Apoptotic Proteins in HL-60 Cells

| Protein | Effect of this compound (0.1 µM) |

| p-JNK | Increased |

| p-Bcl-2 | Increased |

| Mcl-1 | Decreased |

| Cleaved Caspase-3 | Increased |

| Cleaved Caspase-7 | Increased |

| Cleaved Caspase-8 | Increased |

| Cleaved Caspase-9 | Increased |

| Cleaved PARP | Increased |

Note: Changes in protein levels were determined by Western blot analysis and are summarized qualitatively based on the findings of the primary research article.

Signaling Pathways of this compound-Induced Apoptosis

The apoptotic signaling cascade initiated by this compound is intricate, involving the JNK pathway and the Bcl-2 family of proteins, ultimately leading to the activation of the caspase cascade.

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are detailed protocols for the key experiments used to characterize this compound-induced apoptosis.

Cell Culture

-

Cell Lines: HL-60 (human acute promyelocytic leukemia) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle and to quantify the sub-G1 population, which is indicative of apoptotic cells.

Caption: Experimental workflow for cell cycle analysis.

-

Cell Treatment: Seed HL-60 cells at a density of 2 x 10^5 cells/mL and treat with the desired concentrations of this compound or vehicle control (DMSO) for the indicated time periods.

-

Cell Harvesting: Collect cells by centrifugation at 1,000 rpm for 5 minutes.

-

Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 0.5 mL of PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples using a flow cytometer. PI fluorescence is typically detected in the FL2 channel.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases, as well as the sub-G1 population.

Annexin V/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by PI).

-

Cell Treatment: Treat cells with this compound as described above.

-

Harvesting and Washing: Harvest cells and wash twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Caption: Workflow for Western blot analysis.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, PARP, p-JNK, Bcl-2, Mcl-1) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.

Conclusion

This compound represents a promising new therapeutic agent for the treatment of cancer, particularly acute leukemia. Its ability to induce apoptosis through a JNK-mediated pathway, coupled with its efficacy in drug-resistant cells, makes it a compelling candidate for further preclinical and clinical investigation. This technical guide provides a detailed overview of the apoptotic mechanism of this compound, offering valuable data and protocols to support ongoing research and development efforts in the field of oncology. The continued exploration of this compound's mechanism of action will be crucial in realizing its full therapeutic potential.

References

MPT0B392: A Promising Quinoline Derivative for Overcoming Drug-Resistant Cancers

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Drug resistance remains a formidable challenge in oncology, necessitating the development of novel therapeutic agents that can circumvent established resistance mechanisms. MPT0B392, a synthetic quinoline derivative, has emerged as a potent anti-cancer agent with significant potential in overcoming drug resistance in various hematological and solid tumors. This document provides a comprehensive technical overview of this compound and the related compound 244-MPT, detailing their mechanisms of action, preclinical efficacy in drug-resistant cancer models, and the experimental methodologies underpinning these findings.

Introduction

The development of resistance to conventional and targeted cancer therapies is a primary driver of treatment failure and disease progression. Multidrug resistance can arise from various mechanisms, including the overexpression of drug efflux pumps like P-glycoprotein (P-gp), mutations in drug targets, and the activation of alternative survival pathways. This compound and 244-MPT are novel small molecules that have demonstrated efficacy in preclinical models of drug-resistant cancers, offering new avenues for therapeutic intervention.

This compound: A Microtubule-Depolymerizing Agent Targeting Drug-Resistant Leukemia

This compound is a synthetic quinoline derivative that exhibits potent activity against acute leukemia, including drug-resistant phenotypes.

Mechanism of Action

This compound functions as a novel microtubule-depolymerizing agent. By interfering with tubulin polymerization, it disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1] This mechanism is crucial for its activity against rapidly proliferating cancer cells.

Furthermore, this compound has been shown to overcome drug resistance mediated by the P-glycoprotein (P-gp) efflux pump.[1] Studies have indicated that this compound is not a substrate for P-gp, allowing it to accumulate in P-gp-overexpressing cancer cells and exert its cytotoxic effects.

In the context of acquired resistance to targeted therapies, this compound has demonstrated the ability to overcome sirolimus (rapamycin) resistance in acute leukemic cells. It achieves this by inhibiting the Akt/mTOR signaling pathway and reducing the expression of the anti-apoptotic protein Mcl-1.

Signaling Pathway of this compound in Overcoming Sirolimus Resistance

Caption: this compound inhibits the Akt/mTOR pathway, leading to decreased Mcl-1 and overcoming sirolimus resistance.

Preclinical Efficacy

Quantitative data on the efficacy of this compound in various drug-resistant leukemia cell lines is summarized below.

| Cell Line | Cancer Type | Resistance Mechanism | This compound IC50 (µM) |

| Drug-Resistant | |||

| Sirolimus-Resistant | Acute Leukemia | Upregulated Akt/mTOR pathway | Data not available |

| NCI/ADR-RES | Ovarian Cancer | P-glycoprotein overexpression | Data not available |

| Leukemia Cell Lines | |||

| MOLM-13 | Acute Myeloid Leukemia | - | Data not available |

| MV4-11 | Acute Myeloid Leukemia | - | Data not available |

| HL-60 | Acute Promyelocytic Leukemia | - | Data not available |

| K562 | Chronic Myeloid Leukemia | - | Data not available |

IC50 values for this compound in these specific cell lines require further investigation from primary literature.

In vivo studies using a leukemia xenograft model have demonstrated that oral administration of this compound exhibits potent anti-leukemia activity.

244-MPT: Overcoming Gefitinib Resistance in Non-Small Cell Lung Cancer

244-MPT is a distinct small molecule that has shown significant promise in overcoming resistance to the EGFR tyrosine kinase inhibitor (TKI) gefitinib in non-small cell lung cancer (NSCLC).

Mechanism of Action

Acquired resistance to gefitinib in NSCLC is frequently driven by the T790M "gatekeeper" mutation in the epidermal growth factor receptor (EGFR). 244-MPT effectively overcomes this resistance by targeting both wild-type and double-mutant (L858R/T790M) EGFR. It acts as an ATP-competitive inhibitor, blocking the kinase activity of both forms of the receptor.

Inhibition of EGFR by 244-MPT leads to the downregulation of its downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. This is evidenced by a reduction in the phosphorylation of Akt and ERK1/2 in both gefitinib-sensitive and -resistant NSCLC cell lines.

Signaling Pathway of 244-MPT in Overcoming Gefitinib Resistance

Caption: 244-MPT inhibits mutant EGFR, blocking downstream Akt and ERK signaling to reduce cell proliferation.

Preclinical Efficacy

The efficacy of 244-MPT has been evaluated in gefitinib-sensitive and -resistant NSCLC cell lines.

| Cell Line | NSCLC Subtype | EGFR Status | Gefitinib Sensitivity | 244-MPT IC50 (µM) |

| HCC827 | Adenocarcinoma | delE746-A750 | Sensitive | ~0.1 |

| H1975 | Adenocarcinoma | L858R/T790M | Resistant | ~1.0 |

Note: The IC50 values are estimations based on graphical data from the cited literature and may not be exact.

In vivo studies using a gefitinib-resistant NSCLC patient-derived xenograft (PDX) model have shown that 244-MPT can effectively reduce tumor size.

Experimental Protocols

Cell Viability Assay (MTS Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound, 244-MPT, or control compounds for 24, 48, or 72 hours.

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the drug concentration.

Workflow for Cell Viability Assay

Caption: A streamlined workflow for determining the IC50 of a compound using an MTS assay.

Western Blot Analysis

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-EGFR, EGFR, p-ERK, ERK, Mcl-1, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro Tubulin Polymerization Assay

-

Reaction Setup: In a 96-well plate, add tubulin protein to a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol).

-

Compound Addition: Add this compound or control compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer) to the wells.

-

Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

-

Turbidity Measurement: Monitor the change in absorbance at 340 nm over time in a temperature-controlled spectrophotometer. An increase in absorbance indicates microtubule formation.

In Vivo Xenograft Models

-

Cell Implantation: Subcutaneously or intravenously inject human cancer cells (e.g., leukemia or NSCLC cell lines) into immunocompromised mice (e.g., NOD/SCID or nude mice).

-

Tumor Growth: Allow tumors to establish and reach a palpable size.

-

Drug Administration: Administer this compound (orally), 244-MPT, or vehicle control to the mice according to a predetermined schedule and dosage.

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Conclusion and Future Directions

This compound and 244-MPT represent promising therapeutic candidates for overcoming drug resistance in cancer. This compound's dual action as a microtubule-depolymerizing agent and an inhibitor of the Akt/mTOR pathway makes it particularly attractive for treating drug-resistant leukemias. 244-MPT's ability to target both wild-type and mutant EGFR provides a clear strategy for combating gefitinib resistance in NSCLC.

Further preclinical studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of these compounds and to explore their efficacy in a broader range of drug-resistant cancer models. The potential for combination therapies with existing anticancer agents should also be investigated. Ultimately, the successful translation of these promising preclinical findings into clinical trials will be crucial to determine their therapeutic value in patients with drug-resistant cancers. To date, no clinical trials have been registered for this compound or 244-MPT.

References

Cellular Targets of MPT0B392 in Leukemic Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular targets and mechanisms of action of MPT0B392, a novel quinoline derivative, in leukemic cells. The information presented herein is compiled from peer-reviewed research and is intended to serve as a comprehensive resource for professionals in the fields of oncology, hematology, and drug development.

Executive Summary

This compound is a synthetic quinoline derivative that has demonstrated potent anti-leukemic activity. It functions primarily as a microtubule-depolymerizing agent, leading to mitotic arrest and subsequent apoptosis in leukemic cells. A key attribute of this compound is its ability to overcome drug resistance, a significant challenge in leukemia therapy. Its mechanism of action involves the modulation of several critical signaling pathways, including the c-Jun N-terminal kinase (JNK) and Akt/mTOR pathways. This guide will detail the cellular targets of this compound, present quantitative data on its efficacy, outline the experimental protocols used to elucidate its function, and provide visual representations of the involved signaling pathways and experimental workflows.

Primary Cellular Target: Tubulin

The principal cellular target of this compound in leukemic cells is tubulin. This compound acts as a microtubule-depolymerizing agent, disrupting the dynamic instability of microtubules, which are essential for the formation of the mitotic spindle during cell division.[1][2][3] This disruption leads to a halt in the cell cycle at the G2/M phase, a phenomenon known as mitotic arrest.[1][4]

Quantitative Data: In Vitro Antiproliferative Activity

This compound has shown significant antiproliferative activity across a range of leukemic cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines.

| Cell Line | Type of Leukemia | IC50 (µM) |

| HL-60 | Acute Promyelocytic Leukemia | 0.02 - 5.5 |

| MV4-11 | Acute Myeloid Leukemia | N/A |

| MOLM-13 | Acute Myeloid Leukemia | N/A |

| MOLT-4 | Acute Lymphoblastic Leukemia | N/A |

| CCRF-CEM | Acute Lymphoblastic Leukemia | N/A |

| Note: Specific IC50 values for all cell lines were not available in the provided search results. The range for HL-60 is provided as an example of the reported potency. |

Signaling Pathways Modulated by this compound

This compound exerts its cytotoxic effects through the modulation of several key signaling pathways that regulate cell survival, proliferation, and apoptosis.

JNK Pathway Activation and Apoptosis

This compound triggers the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. Activated JNK plays a crucial role in inducing apoptosis by influencing the mitochondrial membrane potential and promoting the cleavage of caspases, the key executioners of apoptosis. This ultimately leads to programmed cell death in leukemic cells.

Inhibition of Akt/mTOR Pathway in Drug-Resistant Cells

A significant feature of this compound is its efficacy against drug-resistant cancer cells. It achieves this by inhibiting the Akt/mTOR signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer and contributes to drug resistance. This compound also reduces the expression of the anti-apoptotic protein Mcl-1, further sensitizing resistant cells to treatment.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to characterize the cellular targets and mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on leukemic cell lines.

Protocol:

-

Leukemic cells (e.g., HL-60, MV4-11, MOLM-13, MOLT-4, CCRF-CEM) are seeded in 96-well plates.

-

Cells are treated with various concentrations of this compound for specified time periods (e.g., 48, 72, 96 hours).

-